Manganese sulfate monohydrate

Beschreibung

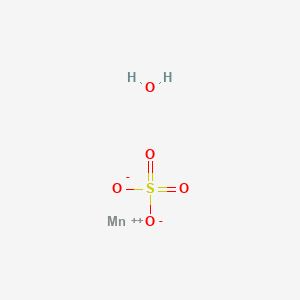

Manganese(II) sulfate monohydrate is a hydrate that is the monohydrate form of manganese(II) sulfate. It has a role as a nutraceutical. It is a hydrate, a manganese molecular entity and a metal sulfate. It contains a manganese(II) sulfate.

Eigenschaften

IUPAC Name |

manganese(2+);sulfate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPYRSDWRDQNSW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]S(=O)(=O)[O-].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MnSO4.H2O, H2MnO5S | |

| Record name | MANGANESE(II) SULFATE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20583 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MANGANESE SULPHATE MONOHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0290 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7785-87-7 (Parent) | |

| Record name | Manganese sulfate hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015244367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4020795 | |

| Record name | Manganese(II) sulfate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Manganese(ii) sulfate monohydrate appears as odorless pale red slightly efflorescent crystals or light pink powder. pH (5% solution) 3.7. (NTP, 1992), Dry Powder, Light red solid; Slightly efflorescent; [Merck Index] Pink hygroscopic solid; [ICSC] Light red hygroscopic powder; [Aldrich MSDS], PINK HYGROSCOPIC CRYSTALS. | |

| Record name | MANGANESE(II) SULFATE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20583 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuric acid, manganese(2+) salt (1:1) monohydrate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Manganese sulfate monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9502 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MANGANESE SULPHATE MONOHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0290 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

50 to 100 mg/mL at 70 °F (NTP, 1992), Solubility in water, g/100ml: 76.2 (freely soluble) | |

| Record name | MANGANESE(II) SULFATE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20583 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MANGANESE SULPHATE MONOHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0290 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.95 (NTP, 1992) - Denser than water; will sink, Relative density (water = 1): 2.95 | |

| Record name | MANGANESE(II) SULFATE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20583 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MANGANESE SULPHATE MONOHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0290 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

10034-96-5, 15244-36-7 | |

| Record name | MANGANESE(II) SULFATE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20583 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Manganese sulfate hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015244367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, manganese(2+) salt (1:1) monohydrate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Manganese(II) sulfate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfuric acid, manganese(2 ) salt (1:1), hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANGANESE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W00LYS4T26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MANGANESE SULPHATE MONOHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0290 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

greater than 752 °F (NTP, 1992), 400-450 °C | |

| Record name | MANGANESE(II) SULFATE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20583 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MANGANESE SULPHATE MONOHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0290 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Manganese Sulfate Monohydrate Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of manganese sulfate (B86663) monohydrate (MnSO₄·H₂O) nanoparticles. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by detailing experimental protocols, presenting key characterization data, and illustrating the underlying scientific processes.

Introduction

Manganese is an essential trace element in human health, playing a crucial role as a cofactor for various enzymes. In the realm of nanotechnology, manganese-based nanoparticles are gaining significant attention for their potential in biomedical applications, including as contrast agents in magnetic resonance imaging (MRI) and in drug delivery systems. Manganese sulfate monohydrate, as a precursor or the nanoparticle itself, offers a biocompatible and versatile platform for these applications. This guide will focus on the primary methods for the synthesis of these nanoparticles and the critical techniques for their thorough characterization.

Synthesis Methodologies

The synthesis of this compound nanoparticles can be broadly categorized into "top-down" and "bottom-up" approaches.[1] Top-down methods, such as ball milling, involve the size reduction of bulk materials, while bottom-up methods, like co-precipitation and hydrothermal synthesis, build nanoparticles from atomic or molecular precursors.

Co-precipitation Method

Co-precipitation is a widely used, simple, and cost-effective bottom-up method for synthesizing manganese-based nanoparticles.[2] This technique involves the precipitation of manganese ions from a solution by changing the pH. While many studies focus on the synthesis of manganese oxide nanoparticles using manganese sulfate as a precursor, the principles can be adapted for the synthesis of manganese sulfate nanoparticles or for controlling the subsequent oxidation state.

Experimental Protocol: Co-precipitation Synthesis of Manganese Oxide Nanoparticles using a Manganese Sulfate Precursor [2][3]

-

Precursor Solution Preparation: Prepare a 0.03 M aqueous solution of this compound (MnSO₄·H₂O). For example, dissolve the appropriate amount of MnSO₄·H₂O in 100 mL of deionized water in a clean conical flask.[2][3]

-

Precipitating Agent Preparation: Prepare a 0.009 M aqueous solution of sodium hydroxide (B78521) (NaOH).[2][3]

-

Reaction: While constantly stirring the manganese sulfate solution with a magnetic stirrer at a constant temperature of 60 °C, add the sodium hydroxide solution drop by drop using a burette.[3]

-

Precipitation: Continue stirring the mixture for approximately 2 hours. The formation of a brown precipitate indicates the formation of nanoparticles.[2]

-

Separation and Washing: Centrifuge the solution to separate the precipitate. Collect the precipitate and wash it to remove any unreacted precursors or byproducts.

-

Drying and Calcination: Dry the collected precipitate at 100 °C. To obtain crystalline manganese oxide nanoparticles, the dried powder is then calcined in a muffle furnace at 500 °C for 2 hours.[2]

Hydrothermal Method

The hydrothermal method is another bottom-up approach that utilizes high temperatures and pressures in an aqueous solution to crystallize materials. This method allows for good control over the size, morphology, and crystallinity of the resulting nanoparticles.[4]

Experimental Protocol: Hydrothermal Synthesis of Manganese Oxide Nanoparticles [5]

-

Precursor Solution Preparation: Dissolve 2.7 g of this compound (MnSO₄·H₂O) and 13.185 g of ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) in deionized water to make a total volume of 80 mL.[5]

-

Hydrothermal Reaction: Transfer the solution into a 100 mL Teflon-lined stainless steel autoclave. Seal the autoclave and heat it in an oven at a desired temperature (e.g., 80 °C) for a specific duration (e.g., 4 hours).[5]

-

Cooling and Washing: After the reaction, allow the autoclave to cool down to room temperature naturally. Collect the solid product and wash it with deionized water until the pH of the wash water is neutral.[5]

-

Drying: Dry the final product in an oven at 80 °C.[5]

Ball Milling (Top-Down Approach)

Ball milling is a mechanical top-down method used to synthesize nanoparticles by grinding bulk materials into fine powders. This technique is based on the principles of impact and attrition.[6]

Experimental Protocol: High-Energy Ball Milling [1]

-

Material Preparation: Place the bulk this compound powder into a hardened steel or tungsten carbide vial along with grinding balls of the same material. The ball-to-powder ratio is a critical parameter, with a common ratio being 15:1.[6][7]

-

Milling Process: Seal the vial in a high-energy planetary ball mill. The milling is performed at a specific rotational speed for a predetermined duration. The process involves repeated fracture and cold welding of the powder particles, leading to a reduction in grain size to the nanoscale.[6]

-

Product Collection: After milling, the nanopowder is separated from the grinding balls.[6]

Characterization of this compound Nanoparticles

A thorough characterization of the synthesized nanoparticles is crucial to understand their physical and chemical properties, which in turn dictate their potential applications.

Structural and Morphological Characterization

X-Ray Diffraction (XRD): XRD is a fundamental technique used to determine the crystal structure, phase purity, and average crystallite size of the nanoparticles. The diffraction pattern of pure this compound shows characteristic peaks that can be compared to standard JCPDS files for identification.[8][9] The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the nanoparticle's surface morphology, size, and shape.[1] For SEM analysis, the nanoparticle powder is typically dispersed in a volatile solvent, drop-casted onto a conductive substrate (like a silicon wafer or carbon tape), and dried.[10] Non-conductive samples may require a thin conductive coating (e.g., gold or carbon) to prevent charging effects.[1]

Transmission Electron Microscopy (TEM): TEM offers even higher resolution imaging than SEM, allowing for the visualization of the internal structure, size, and shape of the nanoparticles.[11] Sample preparation for TEM involves dispersing the nanoparticles in a solvent at a very dilute concentration and drop-casting a small volume onto a TEM grid (e.g., a carbon-coated copper grid).[1]

Spectroscopic Characterization

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is used to identify the functional groups present in the synthesized material. For this compound nanoparticles, characteristic absorption bands for the sulfate group (SO₄²⁻) and water of hydration (O-H) are expected. For instance, peaks around 1017 cm⁻¹ and 1090 cm⁻¹ can be attributed to the stretching vibrations of the sulfate group (ν₁ and ν₃), while a broad band around 3140 cm⁻¹ corresponds to the O-H stretching of water.[12] The presence of Mn-O bonds, typically in manganese oxides, can be observed at lower wavenumbers, often in the range of 500-650 cm⁻¹.[13]

Size and Stability Characterization

Dynamic Light Scattering (DLS): DLS is a technique used to measure the hydrodynamic diameter and size distribution of nanoparticles dispersed in a liquid.[14] This measurement is crucial for understanding the aggregation state of the nanoparticles in a particular medium.

Zeta Potential Analysis: The zeta potential is a measure of the surface charge of nanoparticles in a colloidal suspension and is a key indicator of their stability.[14] A high absolute zeta potential (typically > ±30 mV) indicates good colloidal stability due to strong electrostatic repulsion between particles, which prevents aggregation.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of manganese-based nanoparticles synthesized using manganese sulfate as a precursor.

Table 1: Physicochemical Properties of Manganese-Based Nanoparticles

| Synthesis Method | Precursors | Average Particle Size (nm) | Zeta Potential (mV) | Reference |

| Co-precipitation | MnSO₄·H₂O, NaOH | 11 (average size from XRD) | Not Reported | [3] |

| Hydrothermal | MnSO₄·H₂O, (NH₄)₂S₂O₈ | 2.58 µm (microspheres) | Not Reported | [5] |

Note: Data for this compound nanoparticles specifically is limited in the reviewed literature, with most studies using MnSO₄ as a precursor for manganese oxides.

Table 2: Key FTIR Peak Assignments for Manganese Sulfate and Related Compounds

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3140 | O-H stretching (water of hydration) | [12] |

| ~1090 | ν₃(SO₄²⁻) stretching | [12] |

| ~1017 | ν₁(SO₄²⁻) stretching | [12] |

| 500 - 650 | Mn-O stretching | [13] |

Visualizing the Workflow and Characterization

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the co-precipitation synthesis and the relationship between characterization techniques and the properties they measure.

Caption: Workflow for Co-precipitation Synthesis.

Caption: Characterization Techniques and Properties.

Conclusion

The synthesis and characterization of this compound nanoparticles, and their derivatives like manganese oxides, are pivotal for their advancement in biomedical and other technological fields. This guide has provided detailed experimental protocols for key synthesis methods including co-precipitation, hydrothermal synthesis, and ball milling. Furthermore, it has outlined the essential characterization techniques—XRD, SEM, TEM, FTIR, DLS, and Zeta Potential analysis—that are necessary to elucidate the physicochemical properties of these nanomaterials. The presented data and workflows offer a foundational understanding for researchers and professionals, enabling them to fabricate and analyze these nanoparticles for their specific applications. The continued exploration and refinement of these methods will undoubtedly lead to the development of novel and impactful nanotechnologies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ijnc.ir [ijnc.ir]

- 4. ias.ac.in [ias.ac.in]

- 5. pubs.acs.org [pubs.acs.org]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 14. sagopecenergies.com [sagopecenergies.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Manganese Sulfate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese sulfate (B86663) monohydrate (MnSO₄·H₂O) is a crucial inorganic compound with wide-ranging applications in various scientific and industrial fields, including pharmaceuticals, agriculture, and as a precursor in the synthesis of other manganese compounds. For researchers and professionals in drug development, a thorough understanding of its physical and chemical properties is paramount for its appropriate application, quality control, and ensuring safety and efficacy in its use as a raw material or a nutritional supplement. This technical guide provides a comprehensive overview of the key physical and chemical characteristics of manganese sulfate monohydrate, detailed experimental protocols for its analysis, and insights into its role in relevant biological signaling pathways.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Chemical Formula | MnSO₄·H₂O | [1][2] |

| Molecular Weight | 169.02 g/mol | [1][2] |

| Appearance | Pale pink or slightly reddish, odorless, efflorescent crystals or powder. | [3] |

| Density | 2.95 g/cm³ | [4] |

| Melting Point | Decomposes upon heating. The monohydrate loses water at approximately 280°C. | [5] |

| Boiling Point | The anhydrous form decomposes at 850°C. | [4] |

| Solubility in Water | Freely soluble in water. Approximately 76.2 g/100 mL. | [6] |

| Solubility in Other Solvents | Insoluble in ethanol. | [4] |

| pH (5% solution) | 3.0 - 3.5 | [2] |

| Crystal System | Monoclinic | [5] |

Table 2: Chemical Specifications (as per USP)

| Parameter | Specification | Reference |

| Assay | 98.0% - 102.0% of MnSO₄·H₂O | [7] |

| Loss on Ignition | 10.0% - 13.0% | [7] |

| Substances Not Precipitated by Ammonium (B1175870) Sulfide (B99878) | Not more than 0.5% | [7] |

| Chloride (Cl) | ≤ 0.005% | [8] |

| Heavy Metals (as Pb) | ≤ 0.002% | [2] |

| Iron (Fe) | ≤ 0.002% | [8] |

| Zinc (Zn) | ≤ 0.005% | [8] |

| Calcium (Ca) | ≤ 0.005% | [8] |

| Magnesium (Mg) | ≤ 0.005% | [8] |

| Potassium (K) | ≤ 0.01% | [8] |

| Sodium (Na) | ≤ 0.05% | [8] |

| Nickel (Ni) | ≤ 0.02% | [8] |

Experimental Protocols

Detailed methodologies for key analytical procedures are provided below. These protocols are based on established pharmacopeial methods to ensure accuracy and reproducibility.

Experimental Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control analysis of a batch of this compound.

Figure 1: Experimental workflow for the quality control of this compound.

Assay (Complexometric Titration with EDTA)

This method determines the purity of this compound by titrating manganese ions with a standardized solution of ethylenediaminetetraacetic acid (EDTA).

-

Principle: Manganese (II) ions form a stable, water-soluble complex with EDTA. The endpoint of the titration is detected using Eriochrome Black T as an indicator, which changes color from wine-red (in the presence of free Mn²⁺) to blue (when all Mn²⁺ is complexed by EDTA).

-

Reagents:

-

0.05 M Edetate Disodium (B8443419) (EDTA) Volumetric Solution (VS)

-

Ammonia-Ammonium Chloride Buffer TS: Dissolve 67.5 g of ammonium chloride in water, add 570 mL of ammonium hydroxide, and dilute with water to 1000 mL.[7][9]

-

Eriochrome Black T Indicator: A suitable solution or a ground mixture with sodium chloride.[10]

-

Ascorbic Acid

-

Deionized Water

-

-

Procedure:

-

Accurately weigh about 350 mg of this compound.[7]

-

Dissolve the sample in 200 mL of deionized water in a suitable beaker.[7]

-

Add approximately 10 mg of ascorbic acid to prevent oxidation of manganese.[7]

-

Add about 25 mL of 0.05 M EDTA VS from a burette.[7]

-

Add 10 mL of Ammonia-Ammonium Chloride Buffer TS.[7]

-

Add about 0.15 mL of Eriochrome Black T indicator.[7]

-

Continue the titration with 0.05 M EDTA VS until the color changes to a distinct blue endpoint.[7]

-

-

Calculation: Each mL of 0.05 M edetate disodium is equivalent to 8.451 mg of MnSO₄·H₂O.[7] % MnSO₄·H₂O = (Volume of EDTA in mL × 0.05 M × 169.02 g/mol ) / (Weight of sample in g × 1000) × 100

Loss on Ignition

This test determines the percentage of water content in the sample.

-

Principle: The sample is heated at a specified temperature until all the water of hydration is driven off. The loss in weight represents the water content.

-

Procedure:

-

Accurately weigh about 1 g of the sample in a tared crucible.

-

Ignite the sample at 450°C to a constant weight.[7]

-

Cool the crucible in a desiccator and weigh.

-

-

Calculation: % Loss on Ignition = [(Initial weight - Final weight) / Initial weight] × 100

Heavy Metals (as per USP <231>)

This limit test is used to control the content of metallic impurities that are colored by sulfide ions.

-

Principle: The color produced by the reaction of the heavy metals in the sample with a sulfide source is compared to that of a standard lead solution.

-

Reagents:

-

Standard Lead Solution (10 µg/mL Pb)

-

pH 3.5 Acetate Buffer

-

Thioacetamide-glycerin base TS

-

-

Procedure:

-

Test Preparation: Dissolve a specified amount of the sample in water, adjust the pH to between 3.0 and 4.0 with 1 N acetic acid or 6 N ammonium hydroxide, and dilute to a defined volume.[11]

-

Standard Preparation: A known amount of Standard Lead Solution is diluted with water.[12]

-

To both the Test Preparation and the Standard Preparation, add 2 mL of pH 3.5 Acetate Buffer and 1.2 mL of thioacetamide-glycerin base TS.[12]

-

Dilute to 50 mL with water, mix, and allow to stand for 2 minutes.[12]

-

View the solutions downward over a white surface. The color of the Test Preparation should not be darker than that of the Standard Preparation.[12]

-

Chloride Limit Test (as per USP <221>)

This test is to control the amount of chloride impurity.

-

Principle: The turbidity produced by the reaction of chloride ions with silver nitrate (B79036) in the presence of nitric acid is compared to the turbidity produced by a standard chloride solution.

-

Reagents:

-

0.020 N Hydrochloric Acid

-

Nitric Acid

-

Silver Nitrate TS

-

-

Procedure:

-

Dissolve the specified quantity of the substance in 30 to 40 mL of water.[13]

-

If necessary, neutralize the solution with nitric acid.[13]

-

Add 1 mL of nitric acid and 1 mL of silver nitrate TS.[13]

-

Dilute with water to 50 mL, mix, and allow to stand for 5 minutes, protected from direct sunlight.[13]

-

Compare the turbidity, if any, with that produced in a control solution containing a specified volume of 0.020 N hydrochloric acid.[13]

-

Role in Biological Signaling Pathways

Manganese is an essential trace element that plays a critical role as a cofactor for numerous enzymes and is involved in various physiological processes. In the context of drug development and neuroscience, understanding the influence of manganese on cellular signaling is crucial, particularly concerning its potential neurotoxicity at elevated concentrations.

Insulin (B600854)/IGF-1 Signaling Pathway

Manganese has been shown to have insulin-mimicking effects and can directly activate the insulin and insulin-like growth factor-1 (IGF-1) receptors.[14] This activation initiates a downstream signaling cascade that is vital for cell growth, metabolism, and survival.

Figure 2: Manganese interaction with the Insulin/IGF-1 signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical downstream effector of the Insulin/IGF-1 signaling cascade. Manganese exposure can lead to the activation of this pathway, which plays a protective role against apoptosis.[15][16]

Figure 3: Overview of the PI3K/Akt signaling pathway influenced by manganese.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade that can be modulated by manganese.[14] This pathway is involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway by excessive manganese can contribute to neurotoxicity.

Figure 4: The MAPK/ERK signaling pathway and its modulation by manganese.

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of this compound, essential for its use in research and drug development. The tabulated data offers a quick reference for its key characteristics, while the detailed experimental protocols provide a foundation for robust quality control. Furthermore, the elucidation of its role in critical biological signaling pathways highlights the importance of manganese homeostasis and provides context for its physiological and potential toxicological effects. This comprehensive information is intended to support scientists and researchers in the effective and safe utilization of this compound in their work.

References

- 1. â©221⪠Chloride and Sulfate [doi.usp.org]

- 2. Ammonia-Ammonium Chloride Buffer TS, (U.S.P. Test Solution), Spectrum Chemical 1 L | Buy Online | Spectrum Chemical Manufacturing Corporation | Fisher Scientific [fishersci.com]

- 3. usp.org [usp.org]

- 4. mdpi.com [mdpi.com]

- 5. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 6. Manganese Acts upon Insulin/IGF Receptors to Phosphorylate AKT and Increase Glucose Uptake in Huntington's Disease Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uspbpep.com [uspbpep.com]

- 8. youtube.com [youtube.com]

- 9. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers | Pharmaguideline [pharmaguideline.com]

- 10. nemi.gov [nemi.gov]

- 11. uspnf.com [uspnf.com]

- 12. <231> HEAVY METALS [drugfuture.com]

- 13. uspbpep.com [uspbpep.com]

- 14. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

Unveiling the Monoclinic Architecture of Manganese(II) Sulfate Monohydrate (MnSO₄·H₂O): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of manganese(II) sulfate (B86663) monohydrate (MnSO₄·H₂O), a compound of interest in various chemical and pharmaceutical applications. Leveraging crystallographic data, this document outlines the precise atomic arrangement and structural parameters of MnSO₄·H₂O, supported by detailed experimental methodologies for its synthesis and characterization.

Core Crystal Structure Data

Manganese(II) sulfate monohydrate crystallizes in the monoclinic system, belonging to the kieserite group of minerals. The structure has been determined by single-crystal X-ray diffraction. The key crystallographic data are summarized in the tables below, providing a quantitative overview of the unit cell dimensions, atomic coordinates, and key bonding parameters. This information is fundamental for understanding the compound's stability, reactivity, and potential interactions in various chemical environments.

Table 1: Crystallographic Data for MnSO₄·H₂O

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 7.124 |

| b (Å) | 7.663 |

| c (Å) | 7.764 |

| α (°) | 90 |

| β (°) | 115.85 |

| γ (°) | 90 |

| Cell Volume (ų) | 381.436 |

| Z | 4 |

Data sourced from the Crystallography Open Database (COD ID: 9017903), based on the work of Le Fur, Y.; Coing-Boyat J; Bassi, G. (1966).

Table 2: Atomic Coordinates for MnSO₄·H₂O

| Atom | Wyckoff | x | y | z |

| Mn | 4e | 0 | 0.291 | 0.25 |

| S | 4e | 0 | -0.169 | 0.25 |

| O1 | 8f | 0.16 | -0.04 | 0.22 |

| O2 | 8f | -0.16 | -0.29 | 0.22 |

| O(H₂O) | 4e | 0 | 0.5 | 0.25 |

Atomic coordinate data is essential for visualizing the three-dimensional arrangement of atoms within the unit cell.

Table 3: Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Angle (°) |

| Mn-O(H₂O) | - | O1-S-O1 | - |

| Mn-O1 | - | O1-S-O2 | - |

| S-O1 | - | O2-S-O2 | - |

| S-O2 | - | O(H₂O)-Mn-O1 | - |

Detailed bond lengths and angles are critical for understanding the coordination environment of the metal center and the geometry of the sulfate anion. Note: Specific values for bond lengths and angles require the full crystallographic information file (CIF), which contains the complete structural refinement data.

Experimental Protocols

The determination of the crystal structure of MnSO₄·H₂O and the synthesis of high-quality single crystals suitable for diffraction studies involve precise experimental procedures.

Synthesis of MnSO₄·H₂O Single Crystals

Single crystals of manganese(II) sulfate monohydrate can be grown using various techniques, with the hydrothermal method and slow evaporation being common approaches.

Hydrothermal Synthesis Protocol:

A typical hydrothermal synthesis involves the reaction of a manganese salt and a sulfate source in an aqueous solution under elevated temperature and pressure.

-

Precursor Solution Preparation: A solution of analytical grade manganese(II) sulfate (MnSO₄) is prepared in deionized water.

-

Autoclave Setup: The precursor solution is transferred into a Teflon-lined stainless steel autoclave.

-

Hydrothermal Reaction: The sealed autoclave is placed in an oven and heated to a specific temperature (e.g., 120-200 °C) for a defined period (e.g., 12-24 hours). The autogenous pressure within the autoclave facilitates the crystallization process.

-

Crystal Recovery: After the reaction, the autoclave is cooled to room temperature. The resulting single crystals are collected by filtration, washed with deionized water and a suitable solvent (e.g., ethanol) to remove any unreacted precursors, and finally dried.

Slow Evaporation Method:

This method relies on the gradual increase in solute concentration in a solvent to induce crystallization.

-

Saturated Solution Preparation: A saturated or near-saturated solution of MnSO₄ is prepared in deionized water at a slightly elevated temperature to ensure complete dissolution.

-

Filtration: The hot solution is filtered to remove any insoluble impurities.

-

Crystallization: The clear filtrate is placed in a clean crystallizing dish and covered with a perforated lid (e.g., parafilm with small holes) to allow for slow evaporation of the solvent at a constant temperature.

-

Crystal Harvesting: Over a period of several days to weeks, single crystals of MnSO₄·H₂O will form. The crystals are then carefully harvested from the solution.

The logical workflow for single crystal synthesis is depicted in the following diagram:

Single-Crystal X-ray Diffraction Protocol

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer. The general protocol for a monoclinic crystal system is as follows:

-

Crystal Mounting: A suitable single crystal of MnSO₄·H₂O, with well-defined faces and free of defects, is selected under a microscope. The crystal is mounted on a goniometer head using a cryoloop or a glass fiber.

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled under a stream of nitrogen gas to minimize thermal vibrations. X-rays (typically Mo Kα or Cu Kα radiation) are directed at the crystal. The crystal is rotated, and a series of diffraction images are collected at different orientations using a detector (e.g., CCD or CMOS).

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the Bragg reflections.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. The initial structural model is then refined to obtain the final, accurate atomic coordinates, bond lengths, and bond angles.

The logical flow of the single-crystal X-ray diffraction experiment is illustrated below:

Structural Description and Coordination Environment

The crystal structure of MnSO₄·H₂O consists of manganese(II) cations, sulfate anions, and water molecules. The manganese(II) ion is coordinated by oxygen atoms from both the sulfate groups and the water molecules, forming a distorted octahedral geometry. The sulfate tetrahedra and the manganese coordination polyhedra are linked together to form a three-dimensional network. The water molecule plays a crucial role in the crystal packing through hydrogen bonding interactions, contributing to the overall stability of the structure.

The relationship between the constituent ions and the resulting crystal structure can be visualized as follows:

This comprehensive guide provides a foundational understanding of the crystal structure of MnSO₄·H₂O, which is essential for researchers and professionals working with this compound. The detailed crystallographic data and experimental protocols serve as a valuable resource for further studies and applications in materials science and drug development.

Manganese Sulfate Monohydrate (CAS 10034-96-5): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the physicochemical properties, synthesis, analysis, and biological significance of manganese sulfate (B86663) monohydrate, a crucial compound in research and pharmaceutical development.

This technical guide provides a detailed overview of manganese sulfate monohydrate (MnSO₄·H₂O), a compound of significant interest in various scientific disciplines. This document consolidates essential information on its chemical and physical characteristics, outlines detailed protocols for its synthesis and quality control, and explores its multifaceted role in biological systems and its implications for drug discovery and development. The content herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the pharmaceutical industry.

Physicochemical Properties

This compound is a pale pink, odorless, and slightly efflorescent crystalline powder.[1] It is the monohydrate form of manganese(II) sulfate and is a commercially significant salt of manganese.[2] The following tables summarize its key physicochemical properties.

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| CAS Number | 10034-96-5 | [3] |

| Molecular Formula | MnSO₄·H₂O | [3] |

| Molecular Weight | 169.02 g/mol | [4] |

| Appearance | Pale pink crystalline powder | [1][3] |

| Odor | Odorless | [1] |

| Density | 2.95 g/cm³ | [1][5] |

| Melting Point | Decomposes before melting, reported at >400-450 °C | [1][6] |

| pH (5% solution) | 3.7 | [1][6] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Temperature (°C) | References |

| Water | 52 g/100 mL | 5 | [2] |

| 70 g/100 mL | 70 | [2] | |

| Highly soluble (~52 g/100 mL) | 20 | [3] | |

| Methanol | Very slightly soluble | - | [2] |

| Ethanol | Insoluble | - | [2] |

| Ether | Insoluble | - | [2] |

Experimental Protocols

This section provides detailed methodologies for the laboratory-scale synthesis and quality control analysis of this compound.

Synthesis of this compound from Manganese Carbonate

This protocol describes a common method for preparing this compound from manganese carbonate.

Materials and Reagents:

-

Manganese(II) carbonate (MnCO₃)

-

Sulfuric acid (H₂SO₄), concentrated

-

Deionized water

-

Hydrogen peroxide (H₂O₂), 3% solution (optional, for removal of iron impurities)

-

Ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution (optional, for pH adjustment)

-

Beakers

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter paper

-

Evaporating dish

-

Drying oven

Procedure:

-

Reaction: In a well-ventilated fume hood, slowly add a stoichiometric amount of manganese(II) carbonate to a diluted solution of sulfuric acid in a beaker with constant stirring. The reaction is exothermic and will produce carbon dioxide gas. MnCO₃(s) + H₂SO₄(aq) → MnSO₄(aq) + H₂O(l) + CO₂(g)

-

Purification (Optional): If the manganese carbonate contains iron impurities, heat the resulting manganese sulfate solution to 50-60°C. Add a small amount of 3% hydrogen peroxide to oxidize any Fe²⁺ to Fe³⁺. Then, adjust the pH to 5.0-6.0 with ammonium hydroxide to precipitate iron(III) hydroxide, which can be removed by filtration.[7]

-

Filtration: Once the reaction is complete and the solution has cooled, filter the mixture to remove any unreacted starting material or solid impurities.

-

Crystallization: Transfer the clear filtrate to an evaporating dish and gently heat to concentrate the solution. Allow the solution to cool slowly to room temperature to induce crystallization of this compound.

-

Isolation and Drying: Collect the pink crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold deionized water. Dry the purified crystals in a drying oven at a temperature below 100°C to avoid dehydration.

Quality Control Analysis

The following protocols are essential for verifying the purity and quality of the synthesized this compound.

This method determines the percentage of this compound in a sample.

Reagents and Solutions:

-

0.05 M EDTA (ethylenediaminetetraacetic acid) standard solution

-

Ammonia-ammonium chloride buffer (pH 10)

-

Eriochrome Black T indicator

-

Ascorbic acid

-

Deionized water

Procedure:

-

Sample Preparation: Accurately weigh about 0.35 g of this compound and dissolve it in 200 mL of deionized water in a conical flask.[8]

-

Addition of Reagents: Add approximately 10 mg of ascorbic acid to prevent the oxidation of Mn(II).[8] Add about 25 mL of 0.05 M EDTA solution from a burette. Then, add 10 mL of ammonia-ammonium chloride buffer (pH 10) and a small amount of Eriochrome Black T indicator.[8]

-

Titration: Titrate the solution with the 0.05 M EDTA standard solution. The endpoint is reached when the color changes from wine-red to a clear blue.[5]

-

Calculation: Each mL of 0.05 M EDTA is equivalent to 8.451 mg of MnSO₄·H₂O.[8] Calculate the percentage purity of the sample.

This protocol outlines the general procedure for quantifying heavy metal impurities such as lead, cadmium, and iron.

Equipment and Reagents:

-

Atomic Absorption Spectrometer with appropriate hollow cathode lamps

-

Nitric acid (HNO₃), trace metal grade

-

Standard stock solutions of the metals of interest (e.g., Pb, Cd, Fe)

-

Deionized water

Procedure:

-

Sample Digestion: Accurately weigh a sample of this compound and dissolve it in a solution of dilute nitric acid. Gently heat the solution if necessary to ensure complete dissolution.

-

Standard Preparation: Prepare a series of calibration standards by diluting the standard stock solutions of the target heavy metals with dilute nitric acid to cover the expected concentration range in the sample.

-

Instrument Setup: Set up the AAS instrument according to the manufacturer's instructions for the specific element being analyzed. This includes selecting the correct hollow cathode lamp, wavelength, and flame or furnace parameters.

-

Analysis: Aspirate the blank, standards, and sample solutions into the AAS and record the absorbance readings.

-

Quantification: Construct a calibration curve by plotting the absorbance of the standards against their known concentrations. Use the calibration curve to determine the concentration of the heavy metals in the sample solution. Calculate the amount of each impurity in the original this compound sample.

Role in Biological Systems and Drug Development

Manganese is an essential trace element vital for numerous biological processes. It functions as a cofactor for a wide range of enzymes, playing a critical role in development, metabolism, and the antioxidant defense system.[9][10]

Manganese as an Enzyme Cofactor

Manganese is a key component of several metalloenzymes, including:

-

Manganese Superoxide (B77818) Dismutase (MnSOD): Located in the mitochondria, MnSOD is a primary antioxidant enzyme that protects cells from damage by superoxide radicals.[11]

-

Arginase: An enzyme in the urea (B33335) cycle that is crucial for the detoxification of ammonia.[12]

-

Pyruvate Carboxylase: Involved in gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate substrates.[12]

-

Glutamine Synthetase: Found in astrocytes in the brain, this enzyme is essential for the glutamate-glutamine cycle, which prevents glutamate-induced excitotoxicity.[11]

Involvement in Signaling Pathways

Manganese ions (Mn²⁺) can influence various cellular signaling pathways. However, excessive manganese can be neurotoxic, leading to a condition known as manganism, which shares symptoms with Parkinson's disease.[9] The neurotoxicity of manganese is linked to its ability to induce oxidative stress, mitochondrial dysfunction, and inflammation.[9]

Key signaling pathways affected by manganese include:

-

Insulin (B600854)/IGF-1 Signaling: Manganese can mimic the effects of insulin and activate downstream pathways such as the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.[6]

-

NF-κB Signaling: In excess, manganese can activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines and contributing to neuroinflammation.[2]

-

cGAS-STING Pathway: Recent studies have shown that manganese can enhance anti-cancer immune responses by activating the cGAS-STING pathway.[6]

Applications in Drug Development

The unique chemical properties of manganese and its compounds are being explored in various aspects of drug development:

-

Catalysis in Pharmaceutical Synthesis: Manganese-based catalysts are emerging as cost-effective and efficient alternatives to precious metal catalysts in the synthesis of pharmaceutical compounds. They have been shown to be effective in reactions that introduce nitrogen or fluorine atoms into organic molecules, which can enhance the therapeutic properties of drugs.[1][4]

-

Therapeutic Potential of Manganese Complexes: Researchers are investigating manganese coordination compounds for their potential anticancer, antibacterial, and antifungal activities. These complexes can induce reactive oxygen species (ROS) production, leading to apoptotic cell death in cancer cells.

-

Drug Delivery Systems: Manganese dioxide nanoparticles are being explored for their potential in drug delivery systems. Their redox activity allows for controlled drug release in response to specific triggers within the body, such as changes in pH or the presence of hydrogen peroxide.[3]

Visualizations

The following diagrams illustrate key processes and pathways related to this compound.

Caption: Laboratory synthesis workflow for this compound.

Caption: Quality control testing workflow for this compound.

Caption: Simplified signaling pathways in manganese-induced neurotoxicity.

References

- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 2. researchgate.net [researchgate.net]

- 3. manganesesupply.com [manganesesupply.com]

- 4. medindia.net [medindia.net]

- 5. Manganese in health and disease | Nutrition Research Reviews | Cambridge Core [cambridge.org]

- 6. CN104891576A - Preparation method of this compound - Google Patents [patents.google.com]

- 7. Manganese in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of manganese in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]

- 11. pharmacytimes.com [pharmacytimes.com]

- 12. Frontiers | Can Mn coordination compounds be good candidates for medical applications? [frontiersin.org]

A Comprehensive Technical Guide to the Solubility of Manganese Sulfate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of manganese sulfate (B86663) monohydrate (MnSO₄·H₂O) across a variety of solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require precise solubility data for formulation, synthesis, and experimental design. The guide summarizes quantitative data, details experimental protocols for solubility determination, and provides a visual representation of a general experimental workflow.

Quantitative Solubility Data

The solubility of manganese sulfate monohydrate is a critical parameter in its application, influencing its bioavailability, reaction kinetics, and formulation compatibility. The following tables summarize the available quantitative and qualitative solubility data in water, organic solvents, and aqueous solutions.

Solubility in Water

This compound is freely soluble in water. Its solubility is temperature-dependent, generally increasing with a rise in temperature, although some studies suggest a maximum solubility at an intermediate temperature.

| Temperature (°C) | Solubility ( g/100 mL) | Reference |

| 0 | ~52 | [1] |

| 5 | 52 | [2][3] |

| 20 | ~70 | [1] |

| 20 | 100 | |

| 21 | 5-10 | [4] |

| 21.1 | 50-100 mg/mL | |

| 25 | Maximum solubility observed | [5] |

| 70 | 70 | [2][3] |

| 100 | ~100 | [1] |

| Boiling | 1 part solute in 0.6 parts solvent | [2] |

Note: Discrepancies in reported values may be attributed to different experimental methodologies and conditions.

Solubility in Organic Solvents

The solubility of this compound in organic solvents is generally limited.

| Solvent | Solubility | Reference |

| Methanol | Very slightly soluble / Soluble | [2][6] |

| Ethanol | Insoluble / Practically insoluble | [6][7] |

| Ether | Insoluble | [3][6] |

| Toluene | Insoluble | [8] |

Solubility in Aqueous Solutions

The presence of other solutes can significantly impact the solubility of this compound.

| Solvent System | Observation | Reference |

| Dilute Sulfuric Acid | Solubility decreases with increasing temperature and acid molality. | [9] |

| Aqueous Monoethanolamine | Forms a new compound, NH₂C₂H₄OH·MnSO₄·3H₂O. The solubility isotherm consists of two branches corresponding to the crystallization of the initial manganese sulfate and the new compound. | [10][11][12] |

| Aqueous Ammonium Sulfate | Forms a new compound, (NH₄)₂Mn(SO₄)₂·6H₂O. | [13][14] |

| Aqueous Isopropanol (B130326) with Magnesium Sulfate | The salting-out effect of MgSO₄ and the solventing-out effect of isopropanol were observed. | [5] |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of an inorganic salt such as this compound. This method is based on the principle of creating a saturated solution at a specific temperature and then determining the concentration of the dissolved solute.

Materials and Equipment

-

This compound

-

Solvent of interest (e.g., deionized water, ethanol)

-

Analytical balance

-

Temperature-controlled water bath or incubator

-

Stirring plate and magnetic stir bars

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters, vacuum filtration)

-

Drying oven

-

Thermometer

-

Beakers and other standard laboratory glassware

Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a beaker covered with parafilm or a screw-cap flask).

-

Equilibration: Place the container in a temperature-controlled water bath set to the desired temperature. Stir the mixture vigorously using a magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Once equilibrium is achieved, cease stirring and allow the undissolved solid to settle. It is crucial to maintain the temperature during this step.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant liquid using a pre-heated or pre-cooled pipette to match the solution's temperature, preventing precipitation or further dissolution.

-

Filtration: Immediately filter the withdrawn sample using a filter medium (e.g., a 0.45 µm syringe filter) that has been pre-conditioned to the experimental temperature to remove any suspended solid particles.

-

Quantification:

-

Gravimetric Method: Accurately weigh a clean, dry evaporating dish. Transfer the filtered solution to the dish and evaporate the solvent in a drying oven at a suitable temperature (e.g., 105°C) until a constant weight of the dried solute is achieved. The solubility can then be calculated as grams of solute per 100 mL or 100 g of solvent.

-

Titrimetric Method: For aqueous solutions, the concentration of manganese(II) ions can be determined by complexometric titration with EDTA.

-

Spectroscopic or Chromatographic Methods: If applicable, the concentration of the solute can be determined using techniques like atomic absorption spectroscopy (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS) after appropriate dilution.

-

-

Data Recording: Record the temperature and the determined concentration of the saturated solution. Repeat the experiment at different temperatures to construct a solubility curve.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

- 1. This compound | MnSO4.H2O | CID 177577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Manganese Sulfate | MnO4S | CID 24580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. brainly.in [brainly.in]

- 4. This compound CAS#: 10034-96-5 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. MANGANE SULPHATE MONOHYDRATE - Ataman Kimya [atamanchemicals.com]

- 7. mubychem.net [mubychem.net]

- 8. Manganese(II) sulfate - Sciencemadness Wiki [sciencemadness.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. media.neliti.com [media.neliti.com]

- 12. STUDY OF THE SOLUBILITY ISOTERM OF MANGANESE SULFATE - MONOETHANOLAMINE - WATER | Spectrum Journal of Innovation, Reforms and Development [sjird.journalspark.org]

- 13. e3s-conferences.org [e3s-conferences.org]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Thermal Decomposition of Manganese Sulfate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of manganese sulfate (B86663) monohydrate (MnSO₄·H₂O). Understanding the thermal behavior of this compound is critical for its application in various fields, including the synthesis of manganese oxides for catalytic and battery applications, and for ensuring stability in pharmaceutical formulations where it might be used as a trace element source. This document details the decomposition pathway, critical temperature ranges, and the experimental methodologies used to determine these properties.

Thermal Decomposition Pathway

The thermal decomposition of manganese sulfate monohydrate is a multi-stage process that is influenced by the atmospheric conditions and the heating rate. The general pathway involves an initial dehydration step to form anhydrous manganese sulfate, followed by the decomposition of the anhydrous salt into manganese oxides and sulfur oxides.

The decomposition can be summarized by the following reactions:

-

Dehydration: MnSO₄·H₂O(s) → MnSO₄(s) + H₂O(g)

-

Decomposition (in an oxidizing atmosphere like air):

-

6MnSO₄(s) → 2Mn₃O₄(s) + 6SO₂(g) + O₂(g)

-

or at lower temperatures: 2MnSO₄(s) → Mn₂O₃(s) + 2SO₂(g) + ½O₂(g)[1]

-

-

Decomposition (in an inert atmosphere like nitrogen): MnSO₄(s) → Mn₃O₄(s) + SO₂(g) + O₂(g)[1]

In an air atmosphere, an intermediate formation of Mn₂O₃ can be observed, especially at lower heating rates.[1] At higher temperatures, Mn₃O₄ is the more stable oxide product. In a nitrogen atmosphere, the decomposition tends to lead directly to Mn₃O₄.[1]

Quantitative Decomposition Data

The following table summarizes the key temperature ranges and mass loss percentages associated with the thermal decomposition of this compound, as determined by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

| Decomposition Stage | Temperature Range (°C) | Atmosphere | Key Observations | Reference |

| Dehydration (MnSO₄·H₂O → MnSO₄) | 200 - 300 | Air | Formation of anhydrous MnSO₄. | [2] |

| Decomposition (MnSO₄ → Mn₂O₃) | Starts at ~625 | Air | Kinetically sluggish reaction. | [2] |

| Decomposition (MnSO₄ → Mn₂O₃) | 730 - 900 | Not specified | 42.2% mass loss observed. | [2] |

| Decomposition (Mn₂O₃ → Mn₃O₄) | Starts at ~850 | Air | Further decomposition to the more stable oxide. | [2] |

| Decomposition (MnSO₄ → Mn₃O₄) | 800 - 900 | Not specified | Formation of Mn₃O₄. | [3] |

| Decomposition (MnSO₄ with reducing agent) | 700 - 800 | Inert | Decomposition temperature is lowered in the presence of a reducing agent. | [4] |

Experimental Protocols

The data presented in this guide are primarily derived from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) experiments. Below are generalized experimental protocols based on the cited literature.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature and mass loss associated with the dehydration and decomposition of this compound.

-

Instrumentation: A thermogravimetric analyzer capable of controlled heating in a defined atmosphere.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-20 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 1100 °C) at a constant heating rate (e.g., 10 °C/min).[5]

-

Atmosphere: The experiment is conducted under a controlled flow of a purge gas (e.g., dry nitrogen or air) at a specified flow rate (e.g., 50-100 mL/min).[5]

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to identify the onset and completion temperatures of mass loss events, and the percentage of mass lost at each stage.

Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with the thermal transitions (e.g., dehydration, decomposition, phase changes) of this compound.

-

Instrumentation: A differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample is hermetically sealed in a sample pan (e.g., aluminum or platinum). An empty, sealed pan is used as a reference.

-

Heating Program: The sample and reference are subjected to the same controlled temperature program as in TGA.

-

Atmosphere: A controlled purge gas is used.

-

Data Analysis: The difference in heat flow between the sample and the reference is measured as a function of temperature. Endothermic peaks indicate heat absorption (e.g., dehydration, decomposition), while exothermic peaks indicate heat release.

Visualization of the Decomposition Pathway

The following diagrams illustrate the thermal decomposition pathway of this compound under different atmospheric conditions.

Caption: Thermal decomposition pathway of MnSO₄·H₂O in an air atmosphere.

Caption: Thermal decomposition pathway of MnSO₄·H₂O in a nitrogen atmosphere.

References

A Comprehensive Technical Guide to Manganese Sulfate Monohydrate for Researchers and Drug Development Professionals

An in-depth examination of the chemical properties, synthesis, analytical methods, and biological significance of Manganese Sulfate (B86663) Monohydrate (MnSO₄·H₂O), a compound of increasing interest in pharmaceutical and scientific research.

This technical guide provides a detailed overview of manganese sulfate monohydrate, a crucial inorganic compound with the chemical formula MnSO₄·H₂O.[1][2] With a molecular weight of approximately 169.02 g/mol , this pale pink, crystalline solid is a key source of manganese, an essential trace element involved in numerous physiological processes.[3][4] This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and insights into its biological roles.

Core Properties and Specifications

This compound is the most common hydrated form of manganese(II) sulfate. It is readily soluble in water, forming the aquo complex [Mn(H₂O)₆]²⁺, which imparts a faint pink color to the solution.[5] The compound's physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | MnSO₄·H₂O | [1][2] |

| Molecular Weight | 169.02 g/mol | [3][4] |

| Appearance | Pale pink crystalline powder | [2] |

| Density | 2.95 g/cm³ | [5] |

| Melting Point | Decomposes at 449 °C | |

| Solubility in Water | 76.2 g/100 mL at 20 °C | |

| CAS Number | 10034-96-5 | [3][4] |

Experimental Protocols

This section details methodologies for the synthesis and analysis of this compound, critical for laboratory and industrial applications.

Synthesis of Pharmaceutical-Grade this compound

A common method for preparing high-purity this compound suitable for pharmaceutical applications involves the recrystallization of a more hydrated form, such as manganese sulfate tetrahydrate.[5]

Methodology:

-

Dissolution: Dissolve manganese sulfate tetrahydrate in deionized water. The ratio of solute to solvent should be optimized to ensure complete dissolution upon gentle heating.

-

Filtration: Filter the resulting solution to remove any insoluble impurities. A fine-pore filter paper (e.g., Whatman No. 42) is recommended.

-

Concentration: Concentrate the filtrate using a rotary evaporator. This step is typically carried out under reduced pressure to lower the boiling point and prevent degradation of the product.

-

Precipitation: Induce precipitation of this compound by adding a non-solvent, such as isopropanol (B130326), to the concentrated aqueous solution. The monohydrate is less soluble in this mixture and will crystallize out.

-

Isolation and Washing: Collect the crystalline product by filtration. Wash the crystals with a small amount of cold isopropanol to remove any remaining soluble impurities.

-

Drying: Dry the purified this compound under vacuum at a controlled temperature to remove residual solvent and water without causing further dehydration.[5]

A logical workflow for this synthesis process is illustrated below.

References

The Pivotal Role of Manganese (II) Ion in Biological Systems: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Manganese (Mn) is an essential trace element, indispensable for a multitude of physiological processes. In its divalent state, Mn(II), it functions as a critical cofactor for a diverse array of enzymes, participating in reactions central to metabolism, antioxidant defense, and neurological function. Beyond its enzymatic roles, recent discoveries have highlighted Mn(II) as a key signaling molecule, particularly in the innate immune system. Dysregulation of manganese homeostasis is implicated in significant pathologies, most notably neurodegenerative disorders. This technical guide provides an in-depth examination of the core functions of Mn(II), presenting key quantitative data, detailed experimental methodologies for its study, and visualizations of its critical signaling pathways to support advanced research and therapeutic development.

Core Biological Functions of Manganese (II)

Manganese is a transition metal that can exist in multiple oxidation states, but it is the Mn(II) ion that is predominantly utilized within the cellular environment. Its essentiality stems from its role as a cofactor, where it can act as a Lewis acid to facilitate substrate binding and catalysis or participate directly in redox reactions.

1.1. Enzymatic Cofactor

Mn(II) is a required component for several classes of enzymes, including oxidoreductases, transferases, hydrolases, lyases, isomerases, and ligases.[1] Key manganese-dependent enzymes include:

-

Manganese Superoxide (B77818) Dismutase (MnSOD): Located in the mitochondrial matrix, MnSOD is a primary defense against oxidative stress.[2] It catalyzes the dismutation of superoxide radicals (O₂•⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), protecting critical mitochondrial components from oxidative damage.[2][3]

-

Glutamine Synthetase: Found predominantly in astrocytes in the brain, this enzyme is crucial for the glutamate-glutamine cycle. It converts the excitatory neurotransmitter glutamate (B1630785) into glutamine, preventing excitotoxicity.[4]

-

Arginase: A key enzyme in the urea (B33335) cycle, arginase hydrolyzes L-arginine to produce L-ornithine and urea, a critical step for the detoxification of ammonia.[5] There are two isoforms: Arginase I (cytosolic) and Arginase II (mitochondrial).[5]

-

Pyruvate (B1213749) Carboxylase: A mitochondrial enzyme that plays a vital role in gluconeogenesis and replenishing the citric acid cycle by catalyzing the carboxylation of pyruvate to oxaloacetate.

1.2. Cellular Homeostasis and Transport

The concentration of intracellular Mn(II) is tightly regulated through a network of transport proteins to prevent deficiency and toxicity.[6]

-

Uptake: Mn(II) enters cells primarily through transporters such as the Divalent Metal Transporter 1 (DMT1) and Zrt- and Irt-like Proteins (ZIP), particularly ZIP8 and ZIP14.[7] These transporters are not exclusive to manganese and also facilitate the transport of other divalent cations like iron and zinc.

-

Efflux and Sequestration: Cellular export of excess Mn(II) is mediated by transporters like SLC30A10 (also known as ZNT10).[7] Mutations in this transporter can lead to manganese accumulation and toxicity. Internally, Mn(II) can be sequestered into organelles like the Golgi apparatus and mitochondria to maintain low cytosolic concentrations.

Quantitative Data

Precise concentrations and binding affinities are critical to understanding the biological impact of Mn(II). The following tables summarize key quantitative parameters.

Table 1: Manganese Concentrations in Biological Systems

| Parameter | Concentration/Value | Tissue/Compartment | Reference(s) |

|---|---|---|---|

| Normal Blood Mn | 4 - 15 µg/L | Human Blood | [6][8] |

| Normal Brain Tissue Mn | 0.03 - 0.07 µg/g (wet weight) | Animal Models | [9] |

| Typical Cytosolic Mn | Micromolar (µM) levels | Bacteria | [8] |

| Mitochondrial Matrix Mn | 0.1 - 0.35 mM (up to 1 mM) | Brain, Heart, Liver |[5] |

Table 2: Kinetic and Binding Parameters for Mn(II)-Dependent Proteins

| Protein | Parameter | Value | Conditions | Reference(s) |

|---|---|---|---|---|

| Ovine Brain Glutamine Synthetase | Apparent Kd for Mn(II) | ~0.54 µM | Per octameric enzyme | [10] |

| Human Arginase I | KM for Arginine | 2.3 ± 0.3 mM | pH 7.4, 37°C | [1] |

| Human Arginase I | kcat | 300 s⁻¹ | pH 7.4, 37°C | [1] |

| cGAS (Cyclic GMP-AMP Synthase) | Activating [Mn²⁺] (lowers dsDNA threshold) | 2 - 50 µM | In vitro | [10] |